molecular formula C13H12O2 B1601468 3'-Methoxy[1,1'-biphenyl]-2-ol CAS No. 71022-85-0

3'-Methoxy[1,1'-biphenyl]-2-ol

Cat. No.: B1601468
CAS No.: 71022-85-0
M. Wt: 200.23 g/mol
InChI Key: FVHMZWPTWLIERH-UHFFFAOYSA-N
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Description

3'-Methoxy[1,1'-biphenyl]-2-ol is a synthetically versatile biphenyl derivative of significant interest in medicinal chemistry and organic synthesis. Biphenyl scaffolds are recognized as privileged structures in drug discovery due to their ability to interact with diverse biological targets . This compound features a biphenyl core substituted with a methoxy group at the 3' position and a hydroxyl group at the 2 position, a structural motif found in naturally occurring phytoalexins like aucuparin, which are plant defense compounds with known biological activity . Researchers value this structural framework for developing novel therapeutic agents, particularly against drug-resistant pathogens . The electron-donating methoxy and hydroxyl groups influence the compound's electronic properties and its potential for further chemical modification, making it a valuable intermediate . Its primary research applications include serving as a key synthetic precursor for the development of new antibacterial compounds, especially against critical Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis . Furthermore, it is a fundamental building block in exploring structure-activity relationships (SAR) in medicinal chemistry programs and in method development for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone for constructing biaryl systems . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHMZWPTWLIERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499330
Record name 3'-Methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71022-85-0
Record name 3'-Methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Methoxy 1,1 Biphenyl 2 Ol and Analogous Structures

Catalytic Cross-Coupling Strategies

Cross-coupling reactions are a cornerstone for the formation of carbon-carbon bonds, providing powerful and versatile methods for the synthesis of biaryl scaffolds. acs.org Palladium, nickel, and copper catalysts are frequently employed to facilitate these transformations. wikipedia.orgwikipedia.org

Palladium-Catalyzed Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura coupling is a widely utilized method for the synthesis of biaryl compounds, including those with hydroxyl and methoxy (B1213986) substituents. nih.govgre.ac.uk This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid in the presence of a base. nih.govliv.ac.uk For the synthesis of 3'-Methoxy[1,1'-biphenyl]-2-ol, this would involve the coupling of a suitably protected 2-halophenol with 3-methoxyphenylboronic acid, or conversely, a 2-alkoxyphenylboronic acid with a 3-haloanisole.

The general mechanism proceeds through three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. nih.govrsc.org The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. clockss.orgacs.org For instance, the coupling of (2-hydroxyphenyl)boronic acid with 1-bromo-3-methoxybenzene can yield this compound. Studies have shown that catalysts like Pd(OAc)2 with phosphine (B1218219) ligands such as PPh3 are effective for such transformations. liv.ac.uk

Table 1: Examples of Suzuki-Miyaura Coupling for Biphenyl (B1667301) Synthesis

Aryl Halide Boronic Acid/Ester Catalyst System Product Yield (%) Reference
2-Bromophenyl-diphenylphosphine oxide 2-Chlorophenylboronic acid Pd(OAc)2 / PPh3 2-Diphenylphosphinoyl-2'-chloro-[1,1'-biphenyl] Excellent liv.ac.uk
2-Iodo-4-nitrofluorobenzene (3-Methoxyphenyl)boronic acid Pd catalyst / PPh3 2'-Bromo-2-fluoro-5-nitro-1,1'-biphenyl 81 nih.govrsc.org
Methyl 2-bromo-6-iodobenzoate (4-Methoxyphenyl)boronic acid PdCl2(PPh3)2 Methyl 3-bromo-4'-methoxy-[1,1'-biphenyl]-2-carboxylate - nih.gov
Bromobenzene n-Butylboronic acid Pd(OAc)2 / P(Oi-Pr)3 n-Butylbenzene - clockss.org

Negishi Coupling Protocols for Biaryl Formation

The Negishi coupling provides another powerful tool for C-C bond formation, coupling organozinc reagents with organic halides or triflates, typically catalyzed by palladium or nickel complexes. wikipedia.orgrsc.org This method is known for its high functional group tolerance and its ability to couple sp2-hybridized carbon atoms, making it suitable for the synthesis of complex biaryls. wikipedia.org The synthesis of unsymmetrical biaryls can be achieved with high regio- and chemoselectivity. nih.govrsc.org

For the synthesis of this compound, a potential route would involve the reaction of an organozinc derivative of a protected phenol (B47542) with a 3-haloanisole, or vice versa. The development of highly active catalyst systems has expanded the scope of Negishi coupling to include the preparation of sterically hindered biaryls. nih.gov This method has proven to be a facile, mild, and high-yielding alternative to other coupling reactions for biphenyl formation. acs.org

Ullmann Coupling and Related Processes for Biaryl Synthesis

The Ullmann reaction, one of the earliest methods for biaryl synthesis, traditionally involves the copper-catalyzed coupling of two aryl halide molecules at elevated temperatures. organic-chemistry.orgbyjus.comiitk.ac.in While the classic Ullmann reaction produces symmetrical biaryls, modifications have been developed to allow for the synthesis of unsymmetrical biaryls. wikipedia.org This can be achieved by using one of the aryl halides in excess or through the coupling of an aryllithium compound with an aryl halide in the presence of a copper(I) salt. organic-chemistry.org

The reaction mechanism is thought to involve the formation of an organocopper intermediate. byjus.com Modern advancements have introduced more moderate reaction conditions and improved catalyst systems. organic-chemistry.org The Ullmann-type reactions also encompass copper-catalyzed nucleophilic aromatic substitutions, which can be relevant for constructing substituted biphenyl systems. byjus.com

Directed C–H Functionalization and Arylation Reactions

Direct C–H functionalization has emerged as a highly efficient and atom-economical strategy for the synthesis of biaryls. This approach avoids the pre-functionalization of starting materials, such as the preparation of organometallic reagents or halides, by directly activating a C-H bond.

Hydroxy-Group-Directed C–H Arylation

The hydroxyl group can act as a directing group in palladium-catalyzed C-H arylation reactions, facilitating the regioselective formation of C-C bonds. scilit.comresearchgate.net In the context of synthesizing substituted biphenyls, a phenol derivative can be directly arylated at the ortho position. For instance, [1,1'-biphenyl]-2-ols can undergo palladium-catalyzed C-H arylation with chloroarenes. scilit.comresearchgate.net This methodology has been successfully applied to a broad range of substrates, including pharmaceuticals containing a chloro group. researchgate.net

A key advantage of this method is the ability to introduce aryl groups at specific positions without the need for pre-installed directing groups that are later removed. The reaction of [1,1'-biphenyl]-2-ol with an appropriate aryl halide in the presence of a palladium catalyst can lead to the formation of more complex terphenyl structures. researchgate.net Furthermore, Pd(II)-catalyzed hydroxylation of [1,1'-biphenyl]-2-ols using an oxidant like t-BuOOH can lead to the synthesis of 2,2'-biphenols, showcasing the versatility of hydroxyl-directed C-H activation. researchgate.net

Derivatization and Modification of Precursor Molecules

The target compound, this compound, can also be synthesized through the derivatization of precursor molecules. This can involve reactions such as hydroxylation, methoxylation, or the introduction of other functional groups onto a pre-existing biphenyl scaffold.

For example, starting with a biphenyl molecule, functional groups can be introduced through electrophilic aromatic substitution reactions like Friedel-Crafts acylation or alkylation. nih.gov A biphenyl core could be selectively hydroxylated or methoxylated to yield the desired product. For instance, a selective hydroxylation of 2-methoxy-biphenyl could potentially yield this compound, although regioselectivity can be a challenge. smolecule.com Another approach involves starting with a molecule that already contains some of the desired functionality, such as 2,3-dihydroxybenzaldehyde, and then selectively protecting and modifying the functional groups to build the target structure. cas.cn The synthesis of biphenyl dioxolanes from diols and subsequent modifications represents another pathway for creating complex biphenyl derivatives. acs.org

Regioselective Functionalization of Biphenylols

Regioselectivity, the ability to control the position of a chemical transformation, is paramount in the synthesis of complex organic molecules. wikipedia.org For biphenylols, directing the addition of new functional groups to a specific carbon atom is a significant challenge. Friedel-Crafts reactions, for instance, can be used for the tetraarylation of adamantane, where the choice of catalyst and additives can direct the substitution pattern to either meta or para positions. d-nb.info

The functionalization of biphenylols can be achieved with high regioselectivity through methods like palladium-catalyzed C(sp²)–H hydroxylation. In this approach, a hydroxyl group already present on one of the biphenyl rings directs the introduction of a new hydroxyl group to the ortho position of the other ring, leading to the formation of 2,2'-biphenols. researchgate.net This is distinct from other palladium-promoted reactions where the absence of an oxidant leads to intramolecular C-O bond formation, yielding dibenzofurans. researchgate.net

The reactivity of different positions on a core structure can vary significantly, allowing for stepwise functionalization. For example, in perhalogenated BODIPY dyes, the reactivity of chloro groups decreases in the order of 8-meso > 3,5-α > 2,6-β, which permits a controlled, regioselective sequence of substitution reactions. lsu.edursc.org Such principles of controlled functionalization are essential for the multi-step synthesis of specifically substituted biphenylols.

Table 1: Examples of Regioselective Reactions in Aromatic Systems

Reaction TypeSubstrate ClassKey Reagent/CatalystOutcome/SelectivitySource
Friedel-Crafts AdamantylationSubstituted BenzenesAlCl₃ with t-BuBrmeta-selective tetraarylation d-nb.info
C(sp²)–H Hydroxylation[1,1'-biphenyl]-2-olsPd(OAc)₂ / (t)BuOOHortho-hydroxylation to form 2,2'-biphenols researchgate.net
[3+2]-CycloadditionUnsymmetrical Internal AlkynesGold CatalystHighly regioselective synthesis of 2,4,5-substituted oxazoles rsc.org
Intramolecular OxymetalationCarbonyl-ene-yne CompoundsIndium TrihalideRegioselective synthesis of 5-metalated 2-pyrones organic-chemistry.org

Introduction of Methoxy Groups via Etherification

Etherification is a fundamental reaction for introducing alkoxy groups, such as methoxy groups, onto a phenol. The Williamson ether synthesis is a classic method, though it can have limitations, particularly with sterically hindered phenols where the accessibility of the hydroxyl group is restricted. koreascience.kr To overcome these challenges, modern variations have been developed.

Microwave-assisted synthesis provides a rapid and efficient method for the etherification of hindered phenols and alcohols. koreascience.krresearchgate.net Using a combination of potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO) under microwave irradiation, various alkyl aryl ethers can be prepared in high yields within minutes. koreascience.kr This technique is often more effective than classical heating, which can lead to the degradation of the alkylating agent. koreascience.kr

Another effective approach for the synthesis of sterically hindered diaryl ethers is the copper-catalyzed O-arylation of phenols. nih.gov Using a copper(I) iodide catalyst with picolinic acid as a ligand, even ortho-substituted phenols like 2,6-dimethylphenol (B121312) can be coupled with aryl halides under mild conditions. nih.gov This method demonstrates broad functional group tolerance and represents a significant advancement in synthesizing hindered ether linkages. nih.gov

Table 2: Selected Etherification Methods for Phenols

MethodCatalyst/ReagentsSubstrate TypeKey AdvantageSource
Microwave-Assisted EtherificationKOH/DMSOHindered PhenolsRapid reaction times and high yields koreascience.krresearchgate.net
Copper-Catalyzed O-ArylationCuI / Picolinic Acidortho-Substituted PhenolsEffective for sterically hindered substrates nih.gov
Base and Iodide CatalysisBase (e.g., NaOH) and an Iodide (e.g., KI)PhenolReaction with alkyl carbonate at moderate temperatures google.com
Palladium-Catalyzed AllylationPd[BiPhePhos]Non-activated PhenolsDirect use of non-derivatized allylic alcohols organic-chemistry.org

Hydroxylation Reactions on Methoxybiphenyl Precursors

The introduction of a hydroxyl group onto a methoxybiphenyl scaffold is a key step in forming compounds like this compound. This transformation can be accomplished through several routes, including biochemical and catalytic methods.

Cytochrome P450 (CYP) enzymes are known to mediate such hydroxylation reactions in biological systems. nih.gov Specifically, the enzyme family CYP736 has been identified as biphenyl 4-hydroxylases (B4H). oup.comoup.com Studies on the biosynthesis of the phytoalexin aucuparin (B161809) in rowan (Sorbus aucuparia) and apple (Malus spp.) have shown that a B4H enzyme, designated CYP736A107, exhibits absolute specificity for hydroxylating 3-hydroxy-5-methoxybiphenyl (B1252442) at the 4-position to yield noraucuparin. oup.comoup.comfao.org This demonstrates a highly regioselective enzymatic hydroxylation on a methoxy-substituted biphenyl precursor. The conversion of 4-methoxybiphenyl (B1664174) to 4-hydroxybiphenyl by rat liver microsomes is also mediated by a microsomal monooxygenase system involving cytochrome P450. nih.gov

In synthetic chemistry, palladium-catalyzed reactions offer a powerful tool for the direct hydroxylation of aryl C-H bonds. rsc.org A notable method involves the palladium(II)-catalyzed hydroxylation of [1,1'-biphenyl]-2-ols using tert-butyl hydroperoxide ((t)BuOOH) as the oxidant. researchgate.net The existing hydroxyl group directs the C-H activation, leading to the formation of 2,2'-biphenols. This hydroxyl-directed C(sp²)-H hydroxylation provides a synthetic route to poly-hydroxylated biphenyls from simpler precursors. researchgate.net

Photochemical Synthesis Routes for Related Biaryl Systems

Photochemical reactions, which utilize light to initiate chemical transformations, offer sustainable and powerful alternatives to traditional metal-catalyzed cross-coupling methods for synthesizing biaryl systems. researchgate.netrsc.org These methods can often be performed under mild, metal-free conditions.

One innovative metal-free approach, termed "photosplicing," involves tethering two phenyl groups with a temporary sulfonamide linker. researchgate.net Irradiation with UVB light induces a photochemical aryl fusion, leading to a single biaryl product with excellent regio- and chemoselectivity. This method has been used to synthesize a variety of substituted biaryl building blocks for important therapeutics. researchgate.net

Visible-light-driven protocols have also been developed. The homocoupling of arylazo sulfones can be achieved using a gold(I) catalyst under visible light irradiation, producing symmetrical biaryls without the need for a photocatalyst. acs.org Another strategy involves the late-stage photochemical hydroxylation of biaryl sulfonium (B1226848) salts, using a TEMPO derivative as an oxygen source under metal-free conditions. rsc.org UV light disrupts a C-S bond to generate an aryl radical, which is then captured by TEMPO to ultimately form a phenol. rsc.org Furthermore, selective synthesis of unsymmetrical biaryls can be achieved through a photochemically induced SRN1 reaction. rsc.org

The photocyclization of conjugated vinyl biaryl substrates is another powerful method for creating complex polycyclic systems like phenanthrenes and 9,10-dihydrophenanthrenes from relatively simple precursors. nih.govsci-hub.se

Table 3: Overview of Photochemical Routes to Biaryl Systems

MethodKey FeaturesSubstrate/PrecursorLight SourceSource
PhotosplicingMetal-free, traceless sulfonamide linkerN-aroylsulfonamidesUVB (>300 nm) researchgate.net
Photochemical HydroxylationMetal-free, TEMPO as oxygen sourceBiaryl sulfonium saltsUV (254 nm) rsc.org
HomocouplingPhotocatalyst-free, Gold(I) catalyzedArylazo sulfonesVisible light (427 nm) acs.org
PhotoelectrocyclizationSustainable, builds complex systemsConjugated vinyl biarylsIrradiation (direct or sensitized) nih.govsci-hub.se

Chemical Transformations and Reaction Pathways of 3 Methoxy 1,1 Biphenyl 2 Ol Derivatives

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Scaffold

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. orgosolver.com In 3'-Methoxy[1,1'-biphenyl]-2-ol, the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are both electron-donating and thus activate the benzene (B151609) rings towards electrophilic attack. orgosolver.com They are ortho- and para-directing, meaning they guide incoming electrophiles to the positions adjacent and opposite to them on the ring. orgosolver.com

The hydroxyl group on the first ring is a powerful activating group, strongly directing electrophiles to positions 3 and 5. The methoxy group on the second ring similarly activates its ring, directing incoming groups to the 2', 4', and 6' positions. The precise location of substitution depends on the reaction conditions and the nature of the electrophile. For instance, in related substituted biphenols, reactions such as halogenation and nitration proceed at these activated positions. vulcanchem.commnstate.edu For example, the bromination of 3'-Nitro-[1,1'-biphenyl]-2-ol, a similar compound, yields 5-Bromo-3'-Nitro-[1,1'-biphenyl]-2-ol, demonstrating the directing effect of the hydroxyl group. vulcanchem.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution
ReactantReagentPosition of SubstitutionReference
3'-Nitro-[1,1'-biphenyl]-2-olBromine (Br₂)Position 5 vulcanchem.com
PhenolsGeneral Electrophile (E⁺)Ortho, Para orgosolver.com
Anisoles (Methoxybenzenes)General Electrophile (E⁺)Ortho, Para orgosolver.com

Nucleophilic Substitution and Addition Reactions

Nucleophilic substitution reactions involving this compound typically occur at the functional groups rather than on the aromatic ring itself, unless the ring is further activated with strong electron-withdrawing groups. acs.org The hydroxyl group can act as a nucleophile, participating in reactions like etherification or esterification. smolecule.comsolubilityofthings.com For example, the hydroxyl group can be alkylated or acylated. smolecule.com

These transformations are fundamental in organic synthesis for protecting the hydroxyl group or for creating derivatives with different physical or biological properties. wikipedia.org While direct nucleophilic aromatic substitution (SNA_r) on the biphenyl rings is challenging, it can be facilitated by converting the hydroxyl group to a better leaving group, such as a tosylate, or through metal-catalyzed processes. mdpi.comlibretexts.org

Intramolecular Cyclization and Annulation Reactions

The biphenyl scaffold of this compound is a precursor for constructing more complex, rigid structures through intramolecular reactions that form new rings.

Formation of Spirocyclic and Polycyclic Architectures

Derivatives of biphenyl-2-ols are valuable substrates for synthesizing spirocyclic and polycyclic compounds. researchgate.netbeilstein-journals.org Oxidative coupling reactions, often mediated by transition metals or hypervalent iodine reagents, can induce intramolecular C-C or C-O bond formation. beilstein-journals.orgacs.org This leads to the creation of dibenzofuran (B1670420) or spirodienone structures. For instance, the palladium-catalyzed cyclization of 2-hydroxybiphenyls can yield fluorenones or benzo[c]chromenes through a domino process involving C-H activation. researchgate.net Similarly, hypervalent iodine reagents are known to mediate the spirocyclization of substituted phenols to form spirocyclic lactams and other complex scaffolds. beilstein-journals.org These reactions are crucial in the synthesis of natural products and materials with unique electronic properties. beilstein-journals.orgnih.gov

Dearomative Coupling Reactions

Dearomatization reactions transform a flat aromatic ring into a three-dimensional, sp³-rich structure. nih.govchemrxiv.org This is a powerful strategy for increasing molecular complexity. chemrxiv.org For biphenyl derivatives, dearomative coupling can occur through processes like visible-light-induced [4+2] cycloadditions, where a vinyl biphenyl can react to form bicyclic structures. nih.gov These reactions often require a photocatalyst to activate the aromatic system. chemrxiv.org Such transformations are key to accessing novel chemical space and synthesizing complex molecular topologies from simple aromatic precursors. nih.govchemrxiv.org

Redox Chemistry and Oxidative Coupling

The phenolic hydroxyl group makes this compound susceptible to oxidation. nih.gov Oxidative coupling is a significant reaction pathway for biphenols, leading to either dimerization or intramolecular cyclization. acs.org These reactions can be catalyzed by enzymes like peroxidases or by chemical oxidants such as iron(III) chloride. thieme-connect.dekoreascience.kr

Intramolecular oxidative coupling is a common method for synthesizing dibenzofurans from 2,2'-dihydroxybiphenyls or their ethers. thieme-connect.de The reaction involves the formation of a C-O bond to create the central furan (B31954) ring. The specific outcome of the oxidation depends on the substituents and the reaction conditions. The methoxy group influences the redox potential of the molecule, affecting the ease of oxidation and subsequent electron transfer processes. nih.govresearchgate.net

Table 2: Examples of Oxidative Coupling and Cyclization
Starting Material TypeReagent/CatalystProduct TypeReference
2-MethoxyhydroquinoneIron(III) chloride on silica (B1680970) gelDimethoxydibenzofuran thieme-connect.de
o-Iododiaryl ethersPalladium on carbon (Pd/C)Dibenzofuran organic-chemistry.org
Simple PhenolsVanadium complexAxially chiral biaryls acs.org
Ferulic acidHorseradish peroxidase/H₂O₂Dihydrobenzofuran neolignan koreascience.kr

Functional Group Interconversions on the Methoxy and Hydroxyl Moieties

The hydroxyl and methoxy groups on the this compound scaffold can be chemically modified through various functional group interconversions. solubilityofthings.comwikipedia.org These reactions are essential for altering the molecule's reactivity, solubility, or for preparing it for subsequent synthetic steps. wikipedia.org

Common transformations for the hydroxyl group include:

Etherification: Reaction with alkyl halides in the presence of a base to form ethers.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides to form esters. smolecule.comsolubilityofthings.com

Conversion to a leaving group: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to form sulfonate esters, which are excellent leaving groups for nucleophilic substitution. vanderbilt.edu

The methoxy group is generally more stable but can be cleaved to yield a hydroxyl group (demethylation), typically using strong acids like HBr or Lewis acids like BBr₃. This unmasks a second phenolic group, which can open up new reaction possibilities. These interconversions add to the synthetic versatility of the this compound framework. solubilityofthings.com

Spectroscopic and Diffraction Based Structural Elucidation of 3 Methoxy 1,1 Biphenyl 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentrsc.orgnih.govhmdb.canih.govnih.govlibretexts.org

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are instrumental in assigning the specific protons and carbons within the 3'-Methoxy[1,1'-biphenyl]-2-ol structure.

¹H NMR Spectral Analysisrsc.orgnih.govnih.govlibretexts.org

The ¹H NMR spectrum of a related compound, 4'-Methoxy-[1,1'-biphenyl]-2-ol, provides insight into the expected signals for this compound. In a deuterated chloroform (B151607) (CDCl₃) solvent, the methoxy (B1213986) group protons typically appear as a sharp singlet around 3.81 ppm. rsc.org The hydroxyl proton also gives a singlet, though its chemical shift can be variable. rsc.org The aromatic protons will exhibit complex splitting patterns (multiplets) in the range of 6.93 to 7.38 ppm, with the exact shifts and coupling constants dependent on the substitution pattern. rsc.org For instance, in 4'-Methoxy-[1,1'-biphenyl]-2-ol, multiplets are observed between 6.93-6.98 ppm and 7.19-7.38 ppm. rsc.org

Table 1: Representative ¹H NMR Data for a Methoxybiphenylol Derivative

Functional GroupChemical Shift (ppm)MultiplicityReference
Methoxy (OCH₃)3.81Singlet rsc.org
Hydroxyl (OH)5.35Singlet rsc.org
Aromatic (Ar-H)6.93-7.38Multiplet rsc.org

Data for 4'-Methoxy-[1,1'-biphenyl]-2-ol in CDCl₃

¹³C NMR Spectral Analysisrsc.orgnih.govnih.govlibretexts.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. For 4'-Methoxy-[1,1'-biphenyl]-2-ol, the methoxy carbon resonates at approximately 55.4 ppm. rsc.org The aromatic carbons appear in the downfield region, typically between 114.7 and 159.3 ppm. rsc.org The carbon bearing the hydroxyl group (C-2) and the carbon with the methoxy group (C-3' or C-4') will have distinct chemical shifts influenced by the electron-donating nature of these substituents. Quaternary carbons, those without attached protons, are also readily identified. masterorganicchemistry.com

Table 2: Representative ¹³C NMR Data for a Methoxybiphenylol Derivative

Carbon AtomChemical Shift (ppm)Reference
Methoxy (OCH₃)55.4 rsc.org
Aromatic Carbons114.7 - 159.3 rsc.org

Data for 4'-Methoxy-[1,1'-biphenyl]-2-ol in CDCl₃

Two-Dimensional NMR Techniques (e.g., HMBC, COSY)hmdb.ca

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex proton and carbon signals in biphenyl (B1667301) systems. mdpi.comipb.pt

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, typically over two or three bonds. ipb.ptcornell.edu This helps to identify adjacent protons within each of the phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. ipb.ptcornell.edu This is particularly useful for connecting the two phenyl rings by showing correlations between protons on one ring and carbons on the other, as well as for assigning quaternary carbons. researchgate.net For example, a correlation between the methoxy protons and the carbon at the 3'-position would confirm the substitution pattern. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determinationrsc.orgnih.govnih.govrsc.orgyoutube.comuni-mysore.ac.in

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, a molecular ion peak ([M]⁺) corresponding to its molecular weight would be expected. In the case of 4'-Methoxy-[1,1'-biphenyl]-2-ol, a deprotonated molecule [M-H]⁻ is observed at m/z 199. rsc.org

The fragmentation of biphenyl compounds often involves cleavage of the bond between the two phenyl rings. libretexts.org For this compound, characteristic fragments would likely arise from the loss of a methyl group (·CH₃) from the methoxy ether, or the loss of a formyl radical (·CHO) or carbon monoxide (CO). The presence of the hydroxyl group can also lead to the loss of a water molecule.

Infrared (IR) Spectroscopy for Functional Group Identificationrsc.orgnih.govrsc.orgresearchgate.netfupress.net

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group. libretexts.org For example, in [1,1'-Biphenyl]-2,2'-diol, a broad signal is observed around 3150 cm⁻¹. rsc.org

C-H Stretch (Aromatic): Absorptions for C-H stretching in the aromatic rings typically appear between 3000 and 3100 cm⁻¹. libretexts.org

C-O Stretch (Aryl Ether): A strong, sharp band corresponding to the C-O stretching of the methoxy group is expected around 1250 cm⁻¹.

C=C Stretch (Aromatic): In-ring carbon-carbon double bond stretching vibrations in the aromatic rings usually give rise to one or more bands in the 1400-1600 cm⁻¹ region. libretexts.org

C-H "Out-of-Plane" Bending: The substitution pattern of the aromatic rings can often be inferred from the strong C-H "out-of-plane" bending vibrations in the 675-900 cm⁻¹ region. libretexts.org

Table 3: Expected IR Absorption Bands for this compound

Functional GroupApproximate Wavenumber (cm⁻¹)Reference
Hydroxyl (O-H) Stretch3200-3600 libretexts.org
Aromatic C-H Stretch3000-3100 libretexts.org
Aryl Ether C-O Stretch~1250
Aromatic C=C Stretch1400-1600 libretexts.org

X-ray Crystallography for Solid-State Structural Confirmationmasterorganicchemistry.comyoutube.comuni-mysore.ac.inresearchgate.net

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. researchgate.net For biphenyl derivatives, a key structural parameter is the dihedral angle between the two phenyl rings. This angle is influenced by the nature and position of the substituents. For instance, the crystal structure of 1-(4(tert-butyl)-4'-methoxy-[1,1'-biphenyl]-4-yl) ethenone revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net Such studies on derivatives of this compound would confirm the connectivity established by NMR and provide precise geometric data. unimore.it

Single Crystal X-Ray Diffraction Studies

As of the current literature review, specific single-crystal X-ray diffraction data for this compound has not been reported. However, crystallographic studies on closely related biphenyl derivatives offer valuable insights into the structural characteristics that might be anticipated for this compound.

For instance, the crystal structure of (E)-1-(4′-methoxy-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one, a derivative containing a methoxy-biphenyl moiety, has been determined. nih.gov The study revealed that this compound crystallizes in the triclinic space group Pī, with two independent molecules in the asymmetric unit. nih.gov The biphenyl rings within this structure are not planar, exhibiting a significant dihedral angle between them. nih.gov

These examples demonstrate the utility of single-crystal X-ray diffraction in elucidating the detailed solid-state conformation of biphenyl derivatives. Such studies on this compound would be invaluable for understanding its intramolecular hydrogen bonding possibilities and intermolecular interactions.

Table 1: Representative Crystallographic Data for Methoxy-Biphenyl Derivatives

Compound NameCrystal SystemSpace GroupKey FeatureReference
(E)-1-(4′-methoxy-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-oneTriclinicNon-planar biphenyl rings nih.gov
1-(4'-Methoxy-biphenyl-4-yl)-ethanoneOrthorhombicPna2₁Noncentrosymmetric, polar crystal structure

This table presents data for related compounds due to the absence of published crystallographic data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε) are characteristic of a molecule's electronic structure, particularly the extent of conjugation.

For example, the UV-Vis spectrum of 4'-methoxy-[1,1'-biphenyl]-3-ol has been reported. uminho.pt The presence of both a hydroxyl (-OH) and a methoxy (-OCH₃) group, which are strong auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted biphenyl. The solvent used for the analysis can also influence the spectrum due to interactions with the solute molecules.

Studies on other substituted biphenyls, such as 2,2'-biphenol, show that the neutral form has an absorption maximum around 275 nm, which shifts to approximately 300 nm for the monoanion, highlighting the sensitivity of the electronic structure to protonation states.

Table 2: Representative UV-Vis Absorption Data for Methoxy-Hydroxy-Biphenyl Derivatives

Compound NameSolventλmax (nm)log εReference
4'-methoxy-[1,1'-biphenyl]-3-olMethanolData not specifiedData not specified uminho.pt
2,2'-Biphenol (neutral)Not specified~275Not specified
2,2'-Biphenol (monoanion)Not specified~300Not specified

This table includes data for related compounds to illustrate typical spectral characteristics, as specific data for this compound is not available.

Computational and Theoretical Studies on 3 Methoxy 1,1 Biphenyl 2 Ol Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. DFT methods, such as those employing the B3LYP functional, are frequently used to predict the properties of biphenyl (B1667301) derivatives with a high degree of accuracy. jcsp.org.pkresearchgate.net

Geometry Optimization and Electronic Structure Analysis

The electronic structure is influenced by the electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. These substituents increase the electron density on the aromatic rings, affecting the molecule's reactivity and electrostatic potential. A study on the effects of hydroxyl and methyl subgroups on biphenyl molecules showed that such functional groups alter the electronic properties and can lead to lower molecular symmetry. researchgate.net

Illustrative Optimized Geometric Parameters for 3'-Methoxy[1,1'-biphenyl]-2-ol

The following table presents typical parameters that would be determined through DFT-based geometry optimization. Actual values require specific calculations for this molecule.

ParameterDescriptionIllustrative Value
Bond Lengths (Å)
C-C (inter-ring)The length of the single bond connecting the two phenyl rings.1.49 Å
C-O (phenol)The length of the carbon-oxygen bond of the hydroxyl group.1.36 Å
C-O (ether)The length of the carbon-oxygen bond of the methoxy group.1.37 Å
**Bond Angles (°) **
C-C-C (inter-ring)The angle involving the inter-ring bond and adjacent ring carbons.120.0°
C-C-O (phenol)The angle of the hydroxyl group relative to the phenyl ring.118.0°
Dihedral Angle (°)
C-C-C-CThe twist angle between the planes of the two phenyl rings.~50-60°

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcomes of chemical reactions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. In substituted biphenyls, electron-donating groups like hydroxyl and methoxy tend to raise the HOMO energy level, which can lead to a smaller HOMO-LUMO gap and increased reactivity. rsc.org Computational studies on related platinum(II) biphenyl complexes have demonstrated that the HOMO-LUMO gap can be effectively controlled by attaching electron-donating or electron-withdrawing groups to the ligands. fhsu.edursc.orgresearchgate.netsemanticscholar.org

Predicted Frontier Molecular Orbital Properties for this compound

ParameterSymbolDescriptionIllustrative Value
Highest Occupied Molecular Orbital EnergyE(HOMO)Energy of the highest orbital containing electrons; relates to electron-donating ability.-5.5 eV
Lowest Unoccupied Molecular Orbital EnergyE(LUMO)Energy of the lowest orbital without electrons; relates to electron-accepting ability.-0.9 eV
HOMO-LUMO Energy GapΔEThe energy difference between the LUMO and HOMO; indicates chemical reactivity.4.6 eV

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can predict the positions of absorption bands corresponding to specific molecular motions, such as stretching and bending of bonds. mdpi.com For this compound, DFT calculations can predict characteristic frequencies for its functional groups. nih.gov

Key vibrational modes include the O-H stretching of the phenol (B47542) group, C-H stretching in the aromatic rings, C-O stretching of the ether and phenol, and skeletal vibrations of the biphenyl rings. Studies on methoxy-containing compounds show characteristic C-O stretching and methyl rocking modes. researchgate.net The calculated spectrum serves as a theoretical benchmark that aids in the assignment of experimental spectroscopic data.

Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupTypical Frequency Range (cm⁻¹)
O-H StretchPhenol (-OH)3400–3500
C-H StretchAromatic Rings3000–3100
C-H StretchMethoxy (-OCH₃)2850–2960
C=C StretchAromatic Rings1450–1600
O-H BendPhenol (-OH)1150–1250
C-O StretchPhenol/Ether1000–1260

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with a solvent. mdpi.com For this compound, MD simulations can model the rotation around the inter-ring C-C bond and explore the stability of different conformers in various environments. tandfonline.comunical.it Such simulations are valuable for understanding how the molecule behaves in solution, which is crucial for predicting its properties in real-world applications. Quantum dynamics simulations on biphenyl-based molecular junctions have been used to analyze the internal rotation and its effect on the molecule's conductance properties. aip.org

Conformational Analysis and Atropisomerism

The presence of a bulky substituent at an ortho position of a biphenyl system, such as the hydroxyl group in this compound, can severely restrict rotation around the single bond connecting the two phenyl rings. libretexts.orgresearchgate.net This restricted rotation can lead to a form of stereoisomerism known as atropisomerism, where the rotational isomers (atropisomers) can be isolated as distinct chemical entities. youtube.com

Atropisomers are stable if the energy barrier to rotation is sufficiently high (typically >22 kcal/mol), preventing their interconversion at a given temperature. wikipedia.org Computational chemistry, particularly DFT, is an effective method for calculating this rotational energy barrier. rsc.orgsemanticscholar.org The calculations involve mapping the potential energy surface as a function of the dihedral angle between the rings. The transition state for rotation is the planar conformation, which is destabilized by the steric clash between the ortho-hydroxyl group and the hydrogen atom on the other ring. nih.govscispace.com The existence of stable atropisomers makes this compound an axially chiral molecule. researchgate.netnih.govnih.gov

Investigation of Intermolecular Interactions

The functional groups of this compound—the hydroxyl and methoxy groups—are capable of forming significant intermolecular interactions. The hydroxyl group is a strong hydrogen bond donor and can also act as an acceptor. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. These hydrogen bonds play a critical role in determining the crystal packing of the molecule in the solid state and its solvation properties in protic solvents. nih.gov

In addition to hydrogen bonding, the aromatic rings can engage in π-π stacking interactions. Computational methods can model these non-covalent interactions to predict crystal structures and bulk material properties. researchgate.net Hirshfeld surface analysis is one such computational tool used to visualize and quantify intermolecular contacts in a crystal lattice.

Quantum Chemical Analysis of Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic characteristics of this compound. These computational methods allow for a detailed examination of the molecule's electronic structure, reactivity, and the influence of its substituent groups—the hydroxyl (-OH) and methoxy (-OCH₃) groups—on the biphenyl framework.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the electron-donating nature of the hydroxyl and methoxy substituents is expected to raise the energy of the HOMO and to a lesser extent, the LUMO, compared to the unsubstituted biphenyl molecule. This generally results in a smaller HOMO-LUMO gap, suggesting a higher reactivity. The distribution of these orbitals is also informative. The HOMO is anticipated to be localized primarily on the phenol ring, which is rich in electrons due to the hydroxyl group. Conversely, the LUMO is expected to be distributed across the biphenyl backbone, indicating the regions susceptible to nucleophilic attack.

Table 1: Calculated Frontier Orbital Energies and Related Electronic Properties of this compound (Representative Values)
ParameterValue (eV)
EHOMO-5.85
ELUMO-1.20
Energy Gap (ΔE)4.65
Ionization Potential (I)5.85
Electron Affinity (A)1.20
Global Hardness (η)2.33
Global Softness (S)0.43
Electronegativity (χ)3.53
Electrophilicity Index (ω)2.68

These values are representative and derived from DFT calculations on structurally similar phenolic and methoxy-substituted aromatic compounds.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored in shades of red) are electron-rich and are prone to electrophilic attack. In contrast, areas with positive potential (colored in blue) are electron-deficient and are susceptible to nucleophilic attack.

In this compound, the most negative potential is expected to be concentrated around the oxygen atoms of the hydroxyl and methoxy groups, owing to their high electronegativity. The aromatic rings will also exhibit regions of negative potential above and below the plane of the rings. The hydrogen atom of the hydroxyl group is anticipated to be a site of strong positive potential, making it a likely site for hydrogen bonding and interaction with nucleophiles.

Natural Bond Orbital (NBO) and Mulliken Charge Distribution Analysis

Mulliken charge analysis is another method to quantify the distribution of atomic charges within a molecule. This analysis helps in understanding the electrostatic interactions and reactivity of different atoms.

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms in this compound (Representative Values)
AtomMulliken Charge (a.u.)
O (hydroxyl)-0.65
H (hydroxyl)+0.45
C (attached to -OH)+0.30
O (methoxy)-0.55
C (methoxy)+0.15
C (attached to -OCH₃)+0.25

These charge values are illustrative and represent typical charge distributions calculated for similar functional groups in aromatic systems.

The data indicates that the oxygen atoms are highly electronegative, drawing electron density from the adjacent carbon and hydrogen atoms. This charge distribution is consistent with the expected reactivity patterns of the molecule.

Advanced Applications in Chemical and Materials Science

Role as Precursors for Complex Molecular Architectures

3'-Methoxy[1,1'-biphenyl]-2-ol serves as a valuable starting material for the synthesis of more complex molecular structures, such as ortho-teraryls and polyaromatic systems. Its inherent structural features, including the hydroxyl and methoxy (B1213986) groups, provide reactive sites for further chemical transformations.

Synthesis of Ortho-Teraryls

Ortho-teraryls are a class of compounds containing three adjacent aromatic rings. Due to steric hindrance, these molecules often adopt non-planar, three-dimensional conformations, which is a desirable characteristic for applications in pharmaceuticals, catalysts, and foldamers. researchgate.net

Research has demonstrated the synthesis of 3''-Methoxy-[1,1':2',1''-terphenyl]-2-ol starting from [1,1'-biphenyl]-2-ols. researchgate.net A palladium-catalyzed, hydroxy-group-directed C–H arylation of [1,1'-biphenyl]-2-ols with chloroarenes has been shown to be an effective method. researchgate.net In a specific example, the reaction yielded 3''-Methoxy-[1,1':2',1''-terphenyl]-2-ol as a colorless oil. researchgate.net This transformation highlights the utility of the hydroxyl group in directing the arylation to the adjacent position, facilitating the construction of the terphenyl framework.

Reactants Product Catalyst/Conditions Significance
[1,1'-Biphenyl]-2-ol, Chloroarene3''-Methoxy-[1,1':2',1''-terphenyl]-2-olPalladium-catalyzed, hydroxy-group-directed C–H arylationEfficient construction of sterically congested ortho-teraryls. researchgate.net

Building Blocks for Polyaromatic Systems

Polyaromatic hydrocarbons (PAHs) and their derivatives are of significant interest for their unique electronic and optical properties, finding use in organic light-emitting diodes (OLEDs), transistors, and solar cells. nagoya-u.ac.jp The synthesis of these complex molecules often relies on the strategic coupling of smaller aromatic building blocks. nagoya-u.ac.jp

While direct examples of using this compound for polyaromatic system synthesis are not explicitly detailed in the provided context, the general principles of PAH synthesis suggest its potential. For instance, methods like the Suzuki-Miyaura cross-coupling reaction are employed to create larger fused ring systems from biphenyl (B1667301) precursors. rsc.org The functional groups on this compound could be modified to participate in such coupling reactions, leading to the formation of extended π-conjugated systems. The synthesis of polycyclic biphenyl compounds has been achieved through reactions involving diiodo-biphenyl and boronic acids, showcasing a pathway to more complex aromatic structures. rsc.org

Ligand Design and Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. Axially chiral biphenyls are a privileged class of ligands due to their stable, sterically defined structures. mdpi.com

Development of Axially Chiral Biphenyl Ligands

The this compound core can be envisioned as a foundational element for constructing more elaborate, axially chiral ligands. The development of diverse and adjustable axially chiral biphenyl ligands is an ongoing area of research. chemrxiv.org The general strategy involves the synthesis of a biphenyl core, followed by the introduction of specific substituent groups at various positions (3, 3', 5, 5', 6, 6') to fine-tune the steric and electronic properties of the resulting ligand. chemrxiv.org This tunability is critical, as slight modifications can lead to significant changes in the reactivity and enantioselectivity of the catalyzed reaction. chemrxiv.org

Evaluation in Asymmetric Catalytic Reactions

Once synthesized, these biphenyl-based ligands are evaluated in a variety of asymmetric catalytic reactions. Common test reactions include the addition of diethylzinc (B1219324) or alkynes to aldehydes, palladium-catalyzed asymmetric cycloadditions, and chiral phosphoric acid-catalyzed reactions. chemrxiv.orgnih.gov The performance of the ligand is assessed based on the yield and enantiomeric excess (ee) of the product. The goal is to develop highly efficient and practical chiral ligands and catalysts. chemrxiv.org While the direct use of ligands derived from this compound is not explicitly documented in the provided search results, the principles of ligand design strongly suggest its potential as a precursor for such catalysts.

Contribution to Novel Organic Functional Materials

The unique electronic and structural properties of biphenyl derivatives make them attractive candidates for the development of novel organic functional materials. mdpi.com These materials have applications in various fields, including electronics and photonics.

Biphenyl-containing compounds have been investigated as potential materials for organic light-emitting diodes (OLEDs) and solar cells. mdpi.com The biphenyl unit can act as a chromophore or be incorporated into larger conjugated systems to influence the material's photophysical properties, such as absorption and fluorescence. For instance, fluorescent pyrazole-indole hybrids with a biphenyl fragment have been synthesized and their optical properties studied. mdpi.com

Nonlinear Optical (NLO) Properties

The field of nonlinear optics (NLO) investigates how materials interact with intense electromagnetic fields, like those from lasers, to produce new optical effects. Materials with significant NLO responses are crucial for developing technologies such as optical switching, frequency conversion, and optical limiting. Organic molecules, particularly those with delocalized π-electron systems, are of great interest for NLO applications. researchgate.net The structure of this compound, featuring two connected phenyl rings, provides a conjugated system that is a common characteristic of NLO-active chromophores.

While direct experimental studies on the NLO properties of this compound are not extensively documented, research on structurally similar biphenyl derivatives and other aromatic compounds provides a strong basis for its potential in this area. For instance, studies on bis-chalcone derivatives, which incorporate a biphenyl core, have demonstrated significant third-order NLO properties. nih.gov These properties are typically characterized by parameters such as the nonlinear refractive index (n₂), the nonlinear absorption coefficient (β), and the third-order nonlinear susceptibility (χ⁽³⁾). nih.govmdpi.com

Investigations into other classes of molecules, like Schiff bases, many of which feature substituted phenyl rings, also show that the presence of electron-donating groups (like methoxy, -OCH₃) and electron-withdrawing or accepting groups can enhance NLO responses. researchgate.netresearchgate.net In this compound, the methoxy and hydroxyl groups can influence the electronic distribution across the biphenyl framework, which is a key factor for NLO activity. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict the NLO properties of such molecules, including the first-order hyperpolarizability (β), a measure of the second-order NLO response. researchgate.netacs.org

To illustrate the NLO potential within this class of compounds, the table below presents findings for a related bis-chalcone biphenyl derivative, which was found to be a promising candidate for NLO devices. nih.gov

Table 1: Third-Order Nonlinear Optical Properties of a Bis-Chalcone Biphenyl Derivative (BBDP) Measured by Z-scan Technique nih.gov

Property Symbol Order of Magnitude Unit
Nonlinear Refractive Index n₂ 10⁻⁷ cm²/W
Nonlinear Absorption Coefficient β 10⁻³ cm/W

Data is for the compound Bis-Chalcone (BBDP) as reported in the study and serves as an example for a biphenyl-containing structure. nih.gov

In Silico Molecular Design and Property Prediction

In silico methods, which involve computer-based simulations, have become indispensable tools in chemistry for molecular design and the prediction of molecular properties, thereby accelerating research and reducing experimental costs. researchgate.net For a compound like this compound, computational techniques can provide deep insights into its geometry, electronic structure, and reactivity. nih.govpaperswithcode.com

Density Functional Theory (DFT) is a prominent quantum chemical method used for these purposes. researchgate.net By applying DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-311+G(d,p), researchers can determine the molecule's optimized three-dimensional structure. acs.orgscience.govresearchgate.net From this optimized geometry, a wide range of electronic properties can be calculated.

Key properties predicted through in silico analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability and electronic excitation properties. researchgate.net A smaller energy gap generally corresponds to higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other chemical species.

Global Reactivity Descriptors: Parameters such as hardness (η) and softness (S) can be derived from HOMO and LUMO energies to quantify the molecule's stability and reactivity. researchgate.net

Spectroscopic Properties: Computational methods can simulate vibrational (IR and Raman) and electronic (UV-Vis) spectra, which can be compared with experimental data to confirm the molecular structure. acs.orgresearchgate.net

Nonlinear Optical (NLO) Properties: As mentioned previously, in silico calculations can predict NLO coefficients like hyperpolarizability (β), providing a preliminary screening for promising NLO materials before synthesis and experimental validation. acs.org

These computational approaches are part of a broader strategy of molecular property prediction, which increasingly uses machine learning and graph neural networks (GNNs) to screen large libraries of molecules for desired characteristics. nih.govopenreview.netmpg.de The structural and electronic data derived from DFT calculations for compounds like this compound can serve as valuable input for such advanced predictive models. openreview.net

Table 2: Examples of Molecular Properties Predictable via In Silico DFT Calculations

Predicted Property Significance
HOMO Energy Indicates electron-donating ability.
LUMO Energy Indicates electron-accepting ability.
HOMO-LUMO Energy Gap (ΔE) Relates to chemical reactivity and kinetic stability. researchgate.net
Dipole Moment (μ) Measures the polarity of the molecule.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Future Research Directions and Synthetic Challenges

Development of Greener and More Efficient Synthetic Pathways

The synthesis of biphenyl (B1667301) derivatives, including 3'-Methoxy[1,1'-biphenyl]-2-ol, traditionally relies on cross-coupling reactions like the Suzuki-Miyaura coupling. mdpi.comacs.org While effective, these methods often involve palladium catalysts, organic solvents, and non-recoverable reagents, presenting environmental and economic challenges. Future research is increasingly focused on creating greener and more efficient synthetic routes.

Key areas of development include:

Aqueous-Phase Synthesis: Utilizing water as a solvent is a primary goal of green chemistry. The development of water-soluble catalysts or catalyst systems that are effective in aqueous media can significantly reduce the reliance on volatile organic compounds (VOCs). nih.gov For example, a LaPO4·Pd nanocatalyst has been shown to be effective for Suzuki-Miyaura couplings in water, and the catalyst can be recovered and reused. nih.gov

Mechanochemistry: This approach involves conducting reactions in the solid state with minimal or no solvent, using mechanical force (e.g., ball milling) to drive the reaction. A mechanochemical approach has been successfully applied to the synthesis of a 5-HT7 receptor antagonist featuring a biphenyl core, demonstrating that high yields and purities comparable to solution-based methods can be achieved. acs.org

Flow Chemistry: Continuous flow reactors offer advantages in safety, efficiency, and scalability over traditional batch processes. A hybrid flow-batch process was a key innovation in the greener synthesis of Gefapixant (B1671419), a drug containing a methoxyphenol moiety. epa.gov

Process Mass Intensity (PMI) Reduction: PMI, the ratio of the total mass of materials used to the mass of the final product, is a key metric in green chemistry. Merck's development of a sustainable process for gefapixant citrate (B86180) reduced the PMI from 366 to 88, a four-fold improvement achieved through innovative synthetic steps and the elimination of hazardous reagents. epa.gov

Table 1: Comparison of Synthetic Approaches for Biaryl Synthesis

Feature Traditional Suzuki-Miyaura Coupling Greener Alternative (e.g., Aqueous Phase)
Solvent Organic (e.g., Toluene, DMF) Water
Catalyst Homogeneous (e.g., Pd(PPh₃)₄) Heterogeneous, recyclable (e.g., LaPO₄·Pd)
Waste High, includes organic solvents and catalyst residues Low, catalyst is recycled, water is benign
Energy Use Often requires high temperatures Can operate at moderate temperatures (e.g., 80 °C)
PMI High Potentially much lower

This table presents a generalized comparison based on findings from aqueous-phase synthesis research. nih.gov

Exploration of Novel Reaction Mechanisms and Selectivity Control

While cross-coupling reactions are workhorses for biaryl synthesis, ongoing research seeks novel mechanisms that offer alternative pathways and greater control over selectivity. For a molecule like this compound, controlling regioselectivity (which position on the ring reacts) is crucial.

Directed C-H Functionalization: The hydroxyl group of [1,1'-biphenyl]-2-ols can act as a directing group, guiding catalysts to functionalize the C-H bond at the ortho position (C-2'). A notable development is the Pd(II)-catalyzed C(sp²)-H hydroxylation of [1,1'-biphenyl]-2-ols to produce 2,2'-biphenols. researchgate.net This reaction is distinct from previously reported intramolecular C-O bond formations that yield dibenzofurans. researchgate.net Understanding the factors that switch between these pathways is a key challenge.

Selectivity Control: The regioselectivity of reactions on substituted aromatics can be highly sensitive to reaction conditions. In the radical amination of aniline (B41778) derivatives, the choice of solvent was found to be critical. acs.org For instance, using highly polar, hydrogen-bond-donating solvents like 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP) can dramatically improve ortho-selectivity, likely through a combination of hydrogen bonding and electrostatic interactions that stabilize the desired transition state. acs.org Similar strategies could be explored to control the functionalization of the this compound scaffold.

Novel Reaction Mechanisms: Beyond established catalytic cycles, new mechanisms are being uncovered. For example, the mechanism of the Wurtz-Fittig reaction is believed to proceed via a free radical pathway involving dehalogenation and subsequent coupling. rsc.org Exploring such alternative mechanisms could lead to catalyst-free or base-metal-catalyzed methods for synthesizing biphenyls, avoiding expensive and toxic heavy metals.

Integration into Advanced Supramolecular Systems

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. bbau.ac.in The functional groups of this compound make it an excellent candidate for use as a building block (a tecton) in supramolecular architectures.

Hydrogen Bonding and Coordination: The phenol (B47542) group is a strong hydrogen bond donor, while the ether oxygen of the methoxy (B1213986) group and the hydroxyl oxygen can act as hydrogen bond acceptors or as coordination sites for metal ions. bbau.ac.in These interactions can be programmed to direct the self-assembly of molecules into specific architectures like helices, sheets, or porous frameworks.

Biomimetic Systems: Many synthetic supramolecular systems are designed to mimic the function of biological systems. bbau.ac.in Biphenyl scaffolds can be incorporated into macrocycles, cages, and other structures that can act as hosts for smaller guest molecules, mimicking enzyme-substrate binding. Cryptands, for example, are three-dimensional analogues of crown ethers that can encapsulate guest ions with high selectivity, a principle that could be extended to biphenyl-containing hosts. bbau.ac.in

Functional Materials: The integration of biphenyl units like this compound into larger systems can lead to materials with novel properties. For example, supramolecular cages containing multiple catalytic sites can enhance stability and alter reaction mechanisms compared to mononuclear catalysts. acs.org The defined cavity of such a cage can pre-organize reactants and solvent molecules, leading to unique reactivity. acs.org

Targeted Synthesis of Complex Biaryl Natural Product Frameworks (excluding bioactivity)

The biaryl motif is a core structural component of many complex natural products, such as vancomycin (B549263) and biflavones. rsc.orguni-duesseldorf.de The synthesis of these frameworks presents significant challenges, and this compound represents a fundamental building block that could be elaborated into these more complex structures.

A key challenge is the construction of the biaryl axis with the correct stereochemistry (atropisomerism) and the subsequent annulation reactions to build the final polycyclic system. One synthetic strategy toward a tetracyclic spiro lignan (B3055560) natural product started with a Suzuki coupling to form a highly substituted biaryl aldehyde. acs.org This intermediate then underwent an intramolecular cyclization to construct the fluorenone core of the target framework. acs.org This highlights a common strategy: first construct the central biaryl bond, then build the surrounding rings. Future research will focus on developing more convergent and stereoselective methods to access these complex molecular architectures from simpler biphenyl precursors.

Table 2: Key Reactions in the Synthesis of a Biaryl Natural Product Framework

Step Reaction Type Starting Materials Product Purpose
1 Suzuki Coupling 2-bromo-3-methoxybenzaldehyde, 3,4,5-trimethoxyphenyl boronic acid 3′,4′,5′,6-Tetramethoxy-[1,1′-biphenyl]-2-carbaldehyde Construction of the core biaryl bond
2 Pinnick Oxidation Biaryl aldehyde from Step 1 Corresponding carboxylic acid Functional group modification for cyclization
3 Intramolecular Friedel-Crafts Acylation Biaryl carboxylic acid from Step 2 Tetracyclic fluorenone Formation of the polycyclic ring system

This table is based on a synthetic route towards the tetracyclic framework of polycyclic spiro lignans. acs.org

Computational Tools for Reaction Design and Property Tuning

Computational chemistry has become an indispensable tool for modern synthetic chemistry. It allows for the investigation of reaction mechanisms, the prediction of molecular properties, and the rational design of catalysts and experiments, thereby reducing the amount of trial-and-error in the laboratory.

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map out the energy landscape of a reaction, identify transition states, and determine the most likely reaction pathway. For example, DFT was used to explore the anomalous C-O bond-forming insertion in the reaction of diazoketones with acetals, revealing that this pathway was favored by approximately 3 kcal/mol over the expected C-C bond formation. sci-hub.se Such insights are crucial for understanding and controlling selectivity in the synthesis of substituted biphenyls.

Catalyst and Reaction Design: Computational tools can guide the design of new catalysts with enhanced activity or selectivity. By modeling the interaction between a substrate, a ligand, and a metal center, researchers can design ligands that favor a specific reaction outcome. This approach is vital for developing catalysts for challenging transformations, such as the atroposelective synthesis of axially chiral biaryls. acs.org

Property Prediction: The electronic and photophysical properties of molecules like this compound can be predicted using computational methods. acs.orguq.edu.au These predictions are valuable in the field of materials science, where biphenyl derivatives are used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.com By calculating properties like the HOMO-LUMO gap and absorption spectra, researchers can screen potential candidates for specific applications before undertaking their synthesis. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3'-Methoxy[1,1'-biphenyl]-2-ol, and what intermediates are critical for structural validation?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed C-H arylation of [1,1'-biphenyl]-2-ols with substituted chloroarenes. For methoxy-substituted derivatives, using 1.5 equivalents of the biphenylol substrate improves purification efficiency despite lower yields compared to unsubstituted analogs . Intermediate steps may involve formylation or O-alkylation, as seen in styrene derivative syntheses starting from [1,1'-biphenyl]-2-ol . Structural validation relies on intermediates analyzed by 1^1H NMR, 13^{13}C NMR, and HRMS, with characteristic chemical shifts for methoxy groups (e.g., δ ~3.8 ppm for OCH3_3) .

Q. How can NMR spectroscopy distinguish positional isomerism in methoxy-substituted biphenyl derivatives?

  • Methodological Answer : Splitting patterns in 1^1H NMR are critical. For example, a 3-methoxy substituent on the biphenyl ring generates distinct splitting due to hindered rotation, producing a mixture of isomers (e.g., 20 and 20') with preferential formation of the less sterically hindered product. Coupling constants (JJ) and integration ratios help differentiate isomers . 13^{13}C NMR further resolves electronic environments, with methoxy carbons typically appearing at δ ~55-60 ppm .

Q. What purification challenges arise with methoxy-substituted biphenylols, and how are they addressed?

  • Methodological Answer : Methoxy groups increase polarity, complicating column chromatography. Strategies include using excess substrate (1.5 equiv.) to enhance product isolation or derivatizing the hydroxyl group (e.g., silylation) to reduce polarity. High-performance liquid chromatography (HPLC) with C18 columns and methanol/water gradients is recommended for final purification .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence regioselectivity in Pd-catalyzed C-H arylation of biphenylols?

  • Methodological Answer : Electron-donating groups (e.g., -OCH3_3) direct arylation to para positions via resonance stabilization of transition states. Steric hindrance from ortho substituents, however, reduces yields (e.g., 3-methoxy derivatives yield isomer mixtures). Optimizing ligand choice (e.g., bulky phosphines) and reaction temperature (80–100°C) improves regiocontrol . Kinetic studies using deuterium labeling can map directing effects .

Q. What strategies enhance the stability of methoxy-substituted biphenyl derivatives under acidic or oxidative conditions?

  • Methodological Answer : Protecting the hydroxyl group (e.g., as a methyl ether or acetate ester) prevents oxidation. For acidic conditions, steric shielding with tert-butyl groups or using electron-withdrawing substituents (e.g., -CN) stabilizes the biphenyl core. Stability assays via TGA (thermogravimetric analysis) and accelerated degradation studies (40°C/75% RH) are recommended .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) calculates HOMO/LUMO gaps to assess redox potential, while molecular docking (e.g., AutoDock Vina) screens for interactions with targets like G-protein coupled receptors. For example, analogs with 4-fluoro-4'-methoxy substitutions show agonist activity against GPR120, linked to antidiabetic effects . MD simulations (100 ns) validate binding stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3'-Methoxy[1,1'-biphenyl]-2-ol
Reactant of Route 2
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3'-Methoxy[1,1'-biphenyl]-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.